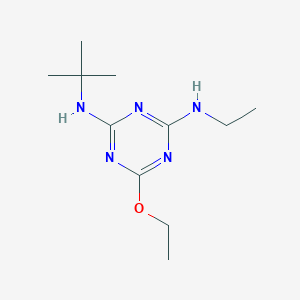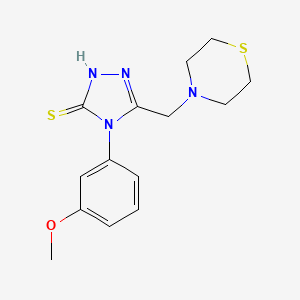
6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide, also known as FCQ11, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been found to exhibit a range of interesting biological activities.
Applications De Recherche Scientifique
6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide has been found to exhibit a range of biological activities that make it a potential candidate for scientific research. It has been reported to have antimicrobial, antitumor, and anti-inflammatory activities. It has also been found to exhibit potent inhibitory effects on various enzymes such as xanthine oxidase, acetylcholinesterase, and butyrylcholinesterase. These properties make 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or by interacting with specific receptors. For example, it has been found to inhibit xanthine oxidase by binding to the active site of the enzyme. It has also been suggested that 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide may interact with the GABA(A) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide has been found to exhibit a range of biochemical and physiological effects. For example, it has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the growth of various cancer cell lines. In addition, 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide has been found to exhibit antioxidant activity, which may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide is its broad range of biological activities, which makes it a versatile compound for scientific research. It is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also some limitations to the use of 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide in lab experiments. For example, its low solubility in water may limit its bioavailability in vivo. In addition, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.
Orientations Futures
There are several future directions for research on 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide. One area of interest is the development of new drugs based on 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide. Its potent inhibitory effects on enzymes and receptors make it a promising candidate for the treatment of various diseases. Another area of interest is the elucidation of its mechanism of action. Further studies are needed to fully understand how 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide interacts with enzymes and receptors. Finally, more research is needed to evaluate the potential toxicity and side effects of 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide, particularly in vivo.
Conclusion:
In conclusion, 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its broad range of biological activities, including antimicrobial, antitumor, and anti-inflammatory activities, make it a promising candidate for the development of new drugs. Its mechanism of action is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes or by interacting with specific receptors. 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide involves the condensation of 3-furylaldehyde with 6-bromo-2-cyclopropyl-4-quinolinecarbohydrazide in the presence of a catalyst. The reaction is carried out in a suitable solvent and under reflux conditions. The resulting product is then purified by recrystallization. The yield of 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide obtained by this method is reported to be around 60%.
Propriétés
IUPAC Name |
6-bromo-2-cyclopropyl-N-[(E)-furan-3-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2/c19-13-3-4-16-14(7-13)15(8-17(21-16)12-1-2-12)18(23)22-20-9-11-5-6-24-10-11/h3-10,12H,1-2H2,(H,22,23)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGTULVUVHDXJP-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NN=CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N/N=C/C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-cyclopropyl-N'-[(E)-furan-3-ylmethylidene]quinoline-4-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5876162.png)

![2-(1,3-benzodioxol-5-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5876178.png)
![2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole](/img/structure/B5876179.png)
![6-methyl-N'-[(3-methyl-2-thienyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5876182.png)
![1-{[(4-methylbenzyl)thio]acetyl}piperidine](/img/structure/B5876191.png)



![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane](/img/structure/B5876214.png)



![5-(2-ethoxybenzylidene)-3-[(2-ethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5876245.png)